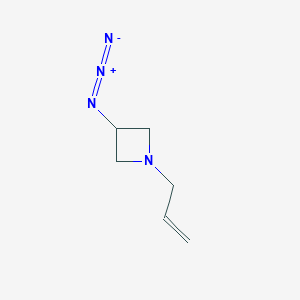
3-Azido-1-(2,5-dimethylbenzyl)azetidine
Vue d'ensemble
Description
Molecular Structure Analysis
The exact molecular structure of “3-Azido-1-(2,5-dimethylbenzyl)azetidine” would require more specific information or computational chemistry tools for accurate determination.Chemical Reactions Analysis
Azetidines, due to their ring strain, are reactive and can participate in various chemical reactions. For example, they can undergo ring-opening and expansion reactions . The presence of the azido group also adds to the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Azido-1-(2,5-dimethylbenzyl)azetidine” would depend on its exact molecular structure. Azetidines generally have high ring strain, which can influence their physical and chemical properties .Applications De Recherche Scientifique
Synthesis of Functionalized Azetidines
The compound can be used in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This reaction is a [2 + 2] photocycloaddition between an imine and an alkene component, which is one of the most efficient ways to synthesize functionalized azetidines .
Pharmaceutical Testing
3-Azido-1-(2,5-dimethylbenzyl)azetidine is used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for obtaining accurate results in pharmaceutical research and development .
Thermal Research
The compound has been used in thermal research, particularly in the study of melt-cast explosives . The systematic thermal behaviors of 3-Azido-1-(2,5-dimethylbenzyl)azetidine were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ) .
Energetic Materials Research
3-Azido-1-(2,5-dimethylbenzyl)azetidine can be used in the research of energetic materials. The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for developing energetic materials with unique properties .
Research on Photocycloaddition Reactions
The compound can be used in research on photocycloaddition reactions. The photochemical [2 + 2] cycloaddition reaction is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds .
Research on Reaction Protocols
The compound can be used in research on new reaction protocols. The aza Paternò–Büchi reaction has been met with limited success due to inherent challenges, but recent improvements and the discovery of new reaction protocols have overcome some long-standing challenges .
Orientations Futures
Mécanisme D'action
Target of Action
The specific targets of “3-Azido-1-(2,5-dimethylbenzyl)azetidine” are currently unknown .Mode of Action
The interaction of “3-Azido-1-(2,5-dimethylbenzyl)azetidine” with its targets and the resulting changes are not specified in the available resources .Biochemical Pathways
The biochemical pathways affected by “3-Azido-1-(2,5-dimethylbenzyl)azetidine” are not mentioned in the available resources .Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-Azido-1-(2,5-dimethylbenzyl)azetidine” and their impact on bioavailability are not specified in the available resources .Result of Action
The molecular and cellular effects of “3-Azido-1-(2,5-dimethylbenzyl)azetidine” are not mentioned in the available resources .Action Environment
The influence of environmental factors on the action, efficacy, and stability of “3-Azido-1-(2,5-dimethylbenzyl)azetidine” is not specified in the available resources .Propriétés
IUPAC Name |
3-azido-1-[(2,5-dimethylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-3-4-10(2)11(5-9)6-16-7-12(8-16)14-15-13/h3-5,12H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPGHCBUMUKEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















